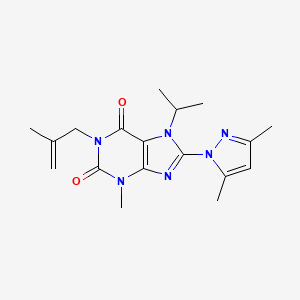![molecular formula C19H18FNO2S2 B2974119 N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide CAS No. 2097903-29-0](/img/structure/B2974119.png)
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide involves its ability to modulate various signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It also activates the Nrf2/ARE pathway, which is involved in the regulation of antioxidant genes.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also increases the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide in lab experiments is its ability to modulate multiple signaling pathways. This makes it a valuable tool for studying the complex interactions between different pathways in the body. However, one of the limitations of using this compound is its potential toxicity at high concentrations, which can affect the results of experiments.
Future Directions
There are several future directions that can be explored in the study of N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide. One area of focus could be the development of more potent and selective analogs of this compound for use as therapeutic agents. Another area of focus could be the investigation of its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further research could be conducted to elucidate its mechanism of action and its effects on various signaling pathways in the body.
Conclusion
This compound is a synthetic compound that has shown potential for use in various fields of scientific research. Its ability to modulate multiple signaling pathways makes it a valuable tool for studying complex interactions in the body. Further research is needed to explore its potential as a therapeutic agent for the treatment of various diseases and to elucidate its mechanism of action.
Synthesis Methods
The synthesis method of N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide involves the condensation of 2,3'-bithiophene-5-carboxylic acid with 2-aminoethanol in the presence of a coupling reagent. The resulting product is then reacted with 2-fluorobenzoyl chloride to obtain the final compound.
Scientific Research Applications
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
3-(2-fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2S2/c20-15-4-2-1-3-13(15)5-8-19(23)21-11-16(22)18-7-6-17(25-18)14-9-10-24-12-14/h1-4,6-7,9-10,12,16,22H,5,8,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHKYRJGUCUOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2974036.png)
![(E)-2-((4-methoxyphenyl)sulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)acetamide](/img/structure/B2974037.png)
![1-[(2-Methoxynaphthalen-1-yl)methyl]benzotriazole](/img/structure/B2974038.png)
![N-isopropyl-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2974040.png)
![1'-(2-(benzylthio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2974041.png)
![2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2974043.png)
![Ethyl 2-{2-[(2,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2974044.png)
![N-[(3,4-dimethoxyphenyl)methyl]-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2974048.png)





![N-(3-chlorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2974058.png)